molecular formula C28H22ClFN4O6 B14997208 N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14997208
M. Wt: 564.9 g/mol
InChI Key: BGTHBIGEBCDHLY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and carbamoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or other functional groups.

    Substitution: Halogen substitution reactions can introduce different halogen atoms, affecting the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with altered electronic properties, while substitution reactions can produce halogenated analogs with different pharmacological profiles.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its specific structure allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C28H22ClFN4O6

Molecular Weight

564.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C28H22ClFN4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-18-5-7-21(30)20(29)12-18/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35)

InChI Key

BGTHBIGEBCDHLY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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